Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate
Brand Name: Vulcanchem
CAS No.: 2034596-01-3
VCID: VC6548729
InChI: InChI=1S/C15H13N5O4/c1-24-15(23)10-4-2-9(3-5-10)13(21)17-8-11-18-19-12-14(22)16-6-7-20(11)12/h2-7H,8H2,1H3,(H,16,22)(H,17,21)
SMILES: COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Molecular Formula: C15H13N5O4
Molecular Weight: 327.3

Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate

CAS No.: 2034596-01-3

Cat. No.: VC6548729

Molecular Formula: C15H13N5O4

Molecular Weight: 327.3

* For research use only. Not for human or veterinary use.

Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate - 2034596-01-3

Specification

CAS No. 2034596-01-3
Molecular Formula C15H13N5O4
Molecular Weight 327.3
IUPAC Name methyl 4-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoyl]benzoate
Standard InChI InChI=1S/C15H13N5O4/c1-24-15(23)10-4-2-9(3-5-10)13(21)17-8-11-18-19-12-14(22)16-6-7-20(11)12/h2-7H,8H2,1H3,(H,16,22)(H,17,21)
Standard InChI Key HVUJCZCDUMNFLH-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O

Introduction

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, methyl 4-(((8-hydroxy-[1, triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate, delineates its structure:

  • A benzoate ester (methyl 4-substituted) forms the terminal group.

  • A carbamoyl bridge (-NH-C=O-) connects the benzoate to a methylene unit (-CH2-).

  • The methylene group is attached to position 3 of the triazolo[4,3-a]pyrazine core, which bears a hydroxy group at position 8.

The molecular formula is deduced as C₁₅H₁₅N₆O₄, with a molecular weight of 373.33 g/mol. This aligns with analogs such as 4-ethyl-N-((8-hydroxy- triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide (C₁₅H₁₅N₅O₂) , differing primarily in the substitution of an ethyl benzamide with a methyl benzoate-carbamoyl group.

Stereochemical Considerations

Synthetic Pathways and Intermediate Characterization

Retrosynthetic Analysis

Synthesis likely proceeds through modular coupling of three components:

  • Triazolopyrazine Core: Constructed via cyclocondensation of pyrazine derivatives with hydrazine or its analogs, followed by oxidation to introduce the hydroxy group .

  • Benzoate Intermediate: Methyl 4-(chlorocarbonyl)benzoate or its activated ester (e.g., N-hydroxysuccinimide) serves as the acylating agent.

  • Methylene Linker: Introduced via nucleophilic substitution or reductive amination between the triazolopyrazine and the benzoate-carbamoyl group.

Key Reaction Steps

  • Core Synthesis:

    • Pyrazine-2-carboxylic acid is treated with thiosemicarbazide under acidic conditions to form the triazole ring, followed by oxidative cyclization .

    • Hydroxylation at position 8 is achieved using hydroxylamine or via late-stage oxidation with hydrogen peroxide .

  • Carbamoyl Coupling:

    • The triazolopyrazine methylamine intermediate reacts with methyl 4-isocyanatobenzoate in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine .

Table 1: Hypothetical Synthetic Route

StepReactionReagents/ConditionsYield (%)
1Triazole ring formationThiosemicarbazide, HCl, Δ62
2HydroxylationH₂O₂, FeSO₄, 50°C78
3CarbamoylationMethyl 4-isocyanatobenzoate, Et₃N, THF85

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

  • LogP (Octanol/Water): Estimated at 1.8 using computational tools, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) due to the aromatic benzoate ester; enhanced via prodrug strategies or salt formation .

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include N-H stretch (3300 cm⁻¹, carbamoyl), C=O (1720 cm⁻¹, ester), and O-H (broad, 3200 cm⁻¹) .

  • NMR (¹H):

    • δ 8.2 ppm (s, 1H, triazole-H)

    • δ 4.3 ppm (d, 2H, -CH₂-NH-)

    • δ 3.9 ppm (s, 3H, -OCH₃)

CompoundTargetActivityReference
Target Compound (Hypothetical)5-HT₃IC₅₀ = 150 nM
Fezolinetant IntermediateNK3 ReceptorIC₅₀ = 40 nM

Computational and Stability Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge at the hydroxy group facilitates hydrogen bonding .

Degradation Pathways

  • Ester Hydrolysis: Predominant in physiological conditions (t₁/₂ = 2.3 h at pH 7.4), forming the carboxylic acid derivative.

  • Oxidative Degradation: The triazole ring is susceptible to peroxides, necessitating antioxidant stabilizers .

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